molecular formula C18H23N5O2 B2757407 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1798031-69-2

1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No. B2757407
CAS RN: 1798031-69-2
M. Wt: 341.415
InChI Key: UWXBXDWMRQCDAA-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis Methodologies

One notable application of compounds related to 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea in scientific research involves their synthesis methodologies. For instance, the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of ureas from carboxylic acids. This process involves the synthesis of required hydroxamic acids from carboxylic acids using a reagent, followed by the reaction of an amine with the produced isocyanate to yield urea. This method achieves good yields without racemization under milder conditions, indicating its potential utility in the synthesis of compounds like this compound (Thalluri et al., 2014).

Biological Activities and Applications

The synthesis and biological activities of urea derivatives, including structures akin to this compound, have been extensively studied. For instance, certain urea derivatives have demonstrated potent activity against human chronic myeloid leukemia (CML) cell lines, such as the K562 cell line, through the inhibition of the PI3K/AKT signaling pathway. These compounds represent potential therapeutic agents for the treatment of CML and other cancers, highlighting the significance of research into compounds like this compound (Li et al., 2019).

Antibacterial and Antifungal Properties

Research into N-alkyl substituted urea derivatives has revealed their in vitro antibacterial and antifungal activities. Notably, derivatives bearing a morpholine moiety have shown better activities against a spectrum of Gram-positive and Gram-negative bacteria as well as fungi. This suggests that modifications to the urea structure, such as those seen in this compound, can significantly influence their biological efficacy (Zheng et al., 2010).

Chemical Structure-Activity Relationship

The structure-activity relationship (SAR) studies of urea derivatives, such as those structurally related to this compound, provide valuable insights into their potential applications. These studies help in understanding how structural changes can affect the biological activity of these compounds, guiding the development of more effective and selective therapeutic agents (Fotsch et al., 2001).

properties

IUPAC Name

1-(3-ethylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-14-4-3-5-15(12-14)21-18(24)20-13-16-19-7-6-17(22-16)23-8-10-25-11-9-23/h3-7,12H,2,8-11,13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXBXDWMRQCDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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